molecular formula C7H7NO4 B2526483 Methyl 5-[(hydroxyimino)methyl]furan-3-carboxylate CAS No. 149838-47-1

Methyl 5-[(hydroxyimino)methyl]furan-3-carboxylate

Cat. No.: B2526483
CAS No.: 149838-47-1
M. Wt: 169.136
InChI Key: CGWRZJWTMUKLOX-UHFFFAOYSA-N
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Description

Methyl 5-[(hydroxyimino)methyl]furan-3-carboxylate is an organic compound with the molecular formula C7H7NO4. It is a derivative of furan, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a furan ring substituted with a hydroxyimino group and a carboxylate ester group. It has various applications in scientific research and industry due to its versatile chemical properties.

Scientific Research Applications

Methyl 5-[(hydroxyimino)methyl]furan-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “Methyl 5-[(hydroxyimino)methyl]furan-3-carboxylate” can provide detailed safety and hazard information . It’s important to handle this compound with appropriate safety measures.

Future Directions

The future directions for “Methyl 5-[(hydroxyimino)methyl]furan-3-carboxylate” are not specified in the search results. Given its potential use in pharmaceutical testing , it could be a subject of future research in drug development or other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(hydroxyimino)methyl]furan-3-carboxylate typically involves the reaction of furan derivatives with appropriate reagents. One common method is the reaction of methyl 5-formylfuran-3-carboxylate with hydroxylamine hydrochloride under basic conditions to form the hydroxyimino derivative. The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(hydroxyimino)methyl]furan-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Mechanism of Action

The mechanism of action of Methyl 5-[(hydroxyimino)methyl]furan-3-carboxylate involves its interaction with various molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function. The furan ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity. These interactions can modulate enzymatic activity, receptor binding, and other biological processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-formylfuran-3-carboxylate: A precursor in the synthesis of Methyl 5-[(hydroxyimino)methyl]furan-3-carboxylate.

    Methyl 5-aminomethylfuran-2-carboxylate: Another furan derivative with different functional groups.

    Methyl 5-(chloromethyl)furan-2-carboxylate: A compound with a chloromethyl group instead of a hydroxyimino group.

Uniqueness

This compound is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 5-[(E)-hydroxyiminomethyl]furan-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-11-7(9)5-2-6(3-8-10)12-4-5/h2-4,10H,1H3/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWRZJWTMUKLOX-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=C1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=COC(=C1)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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